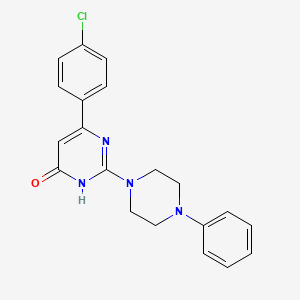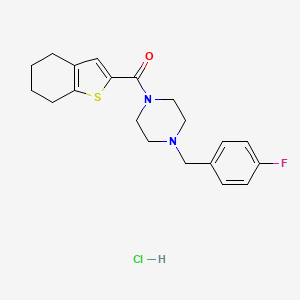
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of BTK and inhibiting its kinase activity. BTK is a crucial mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide leads to the suppression of downstream signaling pathways, such as PI3K/AKT and NF-κB, and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to selectively inhibit BTK with an IC50 value of 0.85 nM, which is several-fold more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also demonstrated excellent selectivity against other kinases, such as TEC, ITK, and JAK3, which are involved in immune cell signaling.
In preclinical studies, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to reduce the levels of phosphorylated BTK and downstream signaling molecules, such as AKT, ERK, and NF-κB, in B-cells. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to induce apoptosis and inhibit the proliferation of B-cells in vitro and in vivo. In animal models of autoimmune diseases and inflammatory disorders, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to reduce the production of autoantibodies and inflammatory cytokines, as well as the infiltration of inflammatory cells in target tissues.
实验室实验的优点和局限性
The advantages of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide as a research tool include its high potency and selectivity against BTK, as well as its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies.
The limitations of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide include its relatively high cost and limited availability, as well as the potential for off-target effects and toxicity at high doses. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to have some degree of resistance in certain B-cell lymphomas, which may limit its efficacy as a monotherapy.
未来方向
For the research and development of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide include the following:
1. Combination therapy with other targeted agents or chemotherapy to overcome resistance and improve efficacy in B-cell malignancies.
2. Investigation of the potential use of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide in other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and inflammatory bowel disease.
3. Development of more potent and selective BTK inhibitors based on the structure-activity relationship of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide.
4. Exploration of the role of BTK in other immune cells, such as T-cells and dendritic cells, and the potential use of BTK inhibitors in these cells.
5. Investigation of the potential use of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide as a biomarker for B-cell malignancies and autoimmune diseases, based on the expression levels of BTK and downstream signaling molecules.
In conclusion, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide is a promising small molecule inhibitor of BTK with potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and future directions.
合成方法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide involves several steps, including the formation of the biphenyl and furoyl moieties, followed by the coupling with piperidinecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure and purity of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide are confirmed by various analytical techniques, such as NMR, mass spectrometry, and HPLC.
科学研究应用
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has shown selective and potent inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also demonstrated efficacy in inhibiting the growth of B-cell lymphomas, such as mantle cell lymphoma and diffuse large B-cell lymphoma.
In addition, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing the production of autoantibodies and inflammatory cytokines. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been investigated for its potential use in treating inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting the activation of inflammatory cells and reducing airway inflammation.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(furan-2-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-19-10-8-16(9-11-19)17-4-1-6-20(14-17)25-22(27)18-5-2-12-26(15-18)23(28)21-7-3-13-29-21/h1,3-4,6-11,13-14,18H,2,5,12,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIIZUBUQNXLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)